
2-Bromo-4-methylthiazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylthiazole-5-carboximidamide: is a heterocyclic compound containing bromine, nitrogen, sulfur, and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-methylthiazole-5-carboximidamide using bromine or a bromine source under controlled conditions .
Industrial Production Methods: the synthesis likely involves scalable halogenation and amidation reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-4-methylthiazole-5-carboximidamide is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .
Medicine: The compound is explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methylthiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboximidamide group play crucial roles in binding to these targets, leading to the inhibition of enzymatic activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-methylthiazole-4-carboxylic acid
- 4-Bromo-2-methylthiazole
- 2-Amino-5-bromo-4-methylthiazole
Comparison: Compared to these similar compounds, 2-Bromo-4-methylthiazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C5H6BrN3S |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
2-bromo-4-methyl-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H6BrN3S/c1-2-3(4(7)8)10-5(6)9-2/h1H3,(H3,7,8) |
Clé InChI |
HXTHMSSJNDBXHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)Br)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


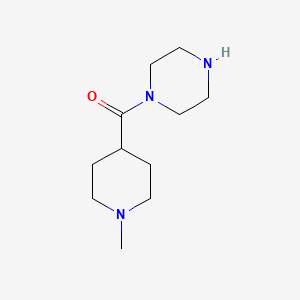
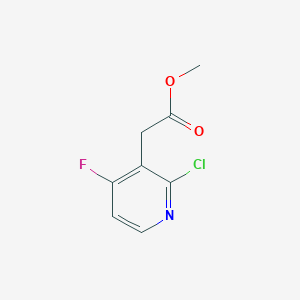
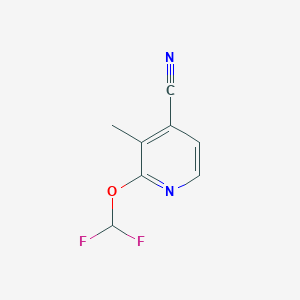
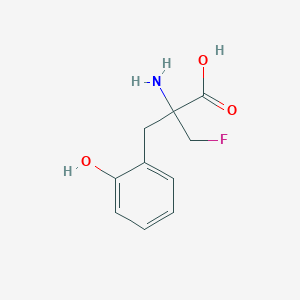


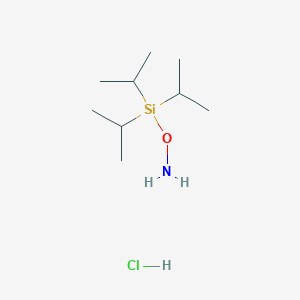
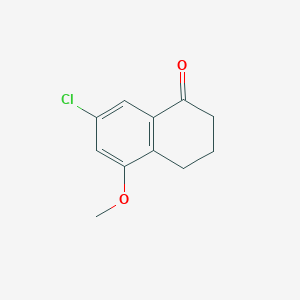
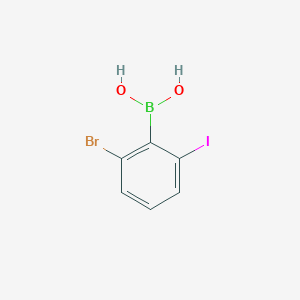
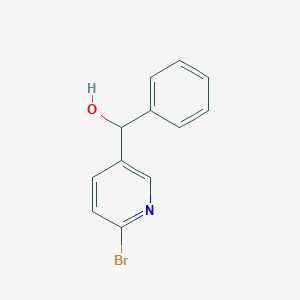


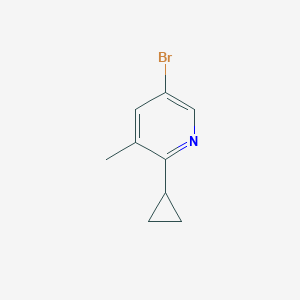
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
